Antiproliferative CC50 Values in Thyroid Cancer Cell Lines: 2h vs. 2k vs. Inactive Analogs
Compound 2h demonstrates selective antiproliferative activity against K-1 and TPC-1 thyroid cancer cell lines (CC50 = 60 µM and 90 µM, respectively), while exhibiting no cytotoxicity against B-CPAP thyroid cancer cells, SK-MES-1 lung cancer cells, or normal MRC-5 and Nthy-ori-3-1 cell lines. In contrast, the 6,8-diiodo analog 2k is more broadly active (CC50 = 57 µM in K-1, 44 µM in TPC-1, and 46 µM in B-CPAP). All other tested 6- and 6,8-halocoumarin derivatives (including 6-chloro-2c, 6-bromo-2e, and 6,8-dibromo-3-carboxylate 2g) were inactive across all tested cell lines. This establishes that the 3-carbonitrile group and 6,8-dibromo substitution are jointly required for activity, and that the bromine vs. iodine halogen choice determines potency and selectivity breadth [1].
| Evidence Dimension | Cytotoxicity (CC50, µM) against thyroid cancer and normal cell lines by MTT assay |
|---|---|
| Target Compound Data | CC50 = 60 µM (K-1), 90 µM (TPC-1), >100 µM (B-CPAP, SK-MES-1, MRC-5, Nthy-ori-3-1) |
| Comparator Or Baseline | 2k (6,8-diiodo): CC50 = 57 µM (K-1), 44 µM (TPC-1), 46 µM (B-CPAP), >100 µM (SK-MES-1, MRC-5, Nthy-ori-3-1). Monohalo analogs 2c (6-Cl) and 2e (6-Br): CC50 >100 µM in all lines. 2g (6,8-dibromo-3-carboxylate): CC50 >100 µM in all lines. |
| Quantified Difference | 2h is 2.05-fold less potent than 2k in TPC-1 cells (90 vs. 44 µM) and 1.05-fold less potent in K-1 (60 vs. 57 µM), but 2h uniquely spares B-CPAP cells. Mono-halogenated and 3-carboxylate analogs show >10-fold lower activity (inactive). |
| Conditions | MTT assay; 48 h drug exposure; SK-MES-1 (lung carcinoma), K-1, B-CPAP, TPC-1 (thyroid carcinoma), MRC-5 (lung fibroblast), Nthy-ori-3-1 (thyroid normal); camptothecin as positive control. |
Why This Matters
A procurement decision for antiproliferative screening must consider that 2h provides a narrower selectivity window than 2k, which may be advantageous for target-specific studies where sparing B-CPAP cells is relevant.
- [1] Dettori T, Sanna G, Cocco A, Serreli G, Deiana M, Palmas V, Onnis V, Pilia L, Melis N, Moi D, Caria P, Secci F. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Molecules. 2022;27(24):8897. doi:10.3390/molecules27248897. View Source
